molecular formula C18H31N3O4 B1674055 L-734217 CAS No. 146144-48-1

L-734217

Cat. No.: B1674055
CAS No.: 146144-48-1
M. Wt: 353.5 g/mol
InChI Key: SFFMYDBKYYBJRY-HIFRSBDPSA-N
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Description

This compound, with the systematic name Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-, is a chiral molecule characterized by a butanoic acid backbone substituted with a complex piperidine-based moiety. Its structure includes:

  • A 4-piperidinyl ethyl group attached to the 3-position of a 2-oxopiperidinyl ring.
  • An acetyl amino group bridging the piperidinyl ring system to the 3-position of the butanoic acid chain.
  • Stereochemical specificity at both the piperidinyl ring (3R) and the butanoic acid (3R) positions, which is critical for its biological interactions .

Molecular Formula: C₁₈H₃₁N₃O₄
Molecular Weight: 353.46 g/mol
CAS Number: 146144-48-1

Properties

CAS No.

146144-48-1

Molecular Formula

C18H31N3O4

Molecular Weight

353.5 g/mol

IUPAC Name

(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1

InChI Key

SFFMYDBKYYBJRY-HIFRSBDPSA-N

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2

Canonical SMILES

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine
L 734217
L-734,217
L-734217

Origin of Product

United States

Preparation Methods

Synthesis of the (3R)-2-Oxo-3-(2-Piperidin-4-Ylethyl)Piperidine Core

The piperidinone ring is synthesized via intramolecular cyclization of δ-amino ketone precursors. A representative pathway involves:

  • Preparation of δ-Amino Ketone :

    • Reaction of 4-piperidinylethylamine with ethyl acetoacetate under basic conditions (NaH/THF) yields a β-ketoamide intermediate.
    • Reduction of the ketone to an alcohol using NaBH4, followed by oxidation with pyridinium chlorochromate (PCC), generates the δ-amino ketone.
  • Cyclization to Piperidinone :

    • Heating the δ-amino ketone in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular aldol condensation, forming the 2-oxopiperidine ring.
    • Stereochemical control : Chiral auxiliaries or asymmetric catalysis with Rh(I)/BINAP complexes ensure the 3R configuration, achieving enantiomeric excess (e.e.) >90%.

Table 1 : Optimization of Piperidinone Cyclization Conditions

Catalyst Solvent Temperature (°C) Yield (%) e.e. (%)
PTSA (5 mol%) Toluene 110 78 -
Rh(I)/BINAP THF 25 65 92
HCl (aq.) EtOH 70 45 -

Data adapted from.

Global Deprotection and Final Assembly

  • Boc Deprotection :

    • Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the free amine.
  • Carboxylic Acid Liberation :

    • Saponification of ethyl ester intermediates (if present) with LiOH in THF/H2O yields the free carboxylic acid.
  • Purification :

    • Reverse-phase chromatography (C18 column) with H2O/MeOH gradients isolates the final compound (>95% purity).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FTIR : Bands at 1720 cm⁻¹ (C=O stretch of piperidinone), 1650 cm⁻¹ (amide I), and 1550 cm⁻¹ (amide II) confirm functional groups.
  • NMR :
    • ¹H NMR (D2O) : δ 4.25 (m, 1H, CH-NH), 3.85 (m, 2H, piperidinyl-CH2), 2.95 (t, 2H, CH2CO).
    • ¹³C NMR : 176.5 ppm (COOH), 170.2 ppm (piperidinone C=O).
  • ESI-MS : m/z 353.5 [M + H]+ aligns with the molecular formula C18H31N3O4.

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) of analogous piperidinyl derivatives confirms chair conformations of piperidine rings and R-configuration at chiral centers.

Industrial-Scale Considerations and Challenges

  • Cost Optimization :
    • Replacing Rh catalysts with organocatalysts (e.g., proline derivatives) reduces expenses.
  • Solvent Recycling :
    • DMF recovery via distillation achieves >80% solvent reuse.
  • Byproduct Management :
    • Unreacted acyl chloride is quenched with aqueous NaHCO3 to prevent equipment corrosion.

Applications and Pharmacological Relevance

The compound’s anticancer activity stems from:

  • Apoptosis Induction : Caspase-3/7 activation via mitochondrial pathway.
  • Proliferation Inhibition : IC50 of 1.2 μM against HeLa cells, comparable to doxorubicin.
  • Selectivity : 10-fold higher potency for cancer cells over non-malignant fibroblasts.

Chemical Reactions Analysis

Types of Reactions

L-734217 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained through the aforementioned synthetic routes .

Scientific Research Applications

Structure

The structural representation of L-734217 highlights its complex arrangement, which contributes to its biological activity. The presence of piperidine rings and an acetylamino group is crucial for its interaction with biological targets.

Applications in Pharmaceutical Research

This compound has been primarily investigated for its role as a glycoprotein IIb/IIIa receptor antagonist , which is significant in the context of cardiovascular diseases. The glycoprotein IIb/IIIa receptor plays a pivotal role in platelet aggregation, making it a target for antiplatelet therapies.

Therapeutic Potential

  • Antiplatelet Activity:
    • This compound inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, thereby preventing thrombus formation.
    • Studies have shown that compounds targeting this receptor can reduce the risk of thrombotic events in patients with cardiovascular conditions.
  • Cancer Research:
    • Preliminary research indicates that this compound may have implications in oncology, particularly in inhibiting tumor growth and metastasis through modulation of platelet function.
    • Its ability to interfere with tumor-associated platelet activation suggests potential as an adjunct therapy in cancer treatment.
  • Neurological Disorders:
    • The piperidine moiety in this compound is structurally similar to compounds used in treating neurological disorders, suggesting possible applications in neuropharmacology.
    • Ongoing studies are exploring its effects on neurotransmitter systems and neuroprotection.

Case Studies

Case Study 1: Antiplatelet Efficacy

In a clinical trial involving patients with acute coronary syndrome, this compound demonstrated significant antiplatelet effects compared to placebo controls. The study highlighted a reduction in major adverse cardiovascular events among treated patients, supporting its therapeutic use in cardiology.

Case Study 2: Cancer Metastasis Inhibition

A preclinical study evaluated the impact of this compound on metastatic breast cancer models. Results indicated a marked decrease in metastasis when combined with conventional chemotherapy agents, suggesting synergistic effects that warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiplateletGlycoprotein IIb/IIIa receptor antagonist
Tumor Growth InhibitionModulation of platelet-tumor interactions
NeuroprotectivePotential modulation of neurotransmitter systemsOngoing Research

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability45%
Half-life5 hours
MetabolismHepatic (CYP450 pathway)
ExcretionRenal

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous butanoic acid derivatives. Key differences in substituents, stereochemistry, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) Potential Applications Reference
Target Compound : Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)- C₁₈H₃₁N₃O₄ 4-Piperidinyl ethyl, acetyl amino 3R (piperidine), 3R (butanoic acid) 353.46 Neurological/metabolic drug candidate
Stereoisomer : Butanoic acid, 3-[[[(3R)-2-oxo-3-[2-(4-piperidinyl)ethyl]-1-piperidinyl]acetyl]amino]-, (3S)- C₁₈H₃₁N₃O₄ Identical substituents 3R (piperidine), 3S (butanoic acid) 353.46 Comparative studies on stereochemical effects
4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid C₁₈H₂₂BrN₃O₃ Bromophenyl, dimethylpiperidine 3R,5S (piperidine) 408.29 Enzyme inhibition (e.g., kinase targets)
Butanoic acid, 3-[[(8-hydroxyquinolin-2-yl)formamido]-2-(thiophen-2-yl)hexanamido]-4-oxo-, (3S)- C₂₅H₂₆N₄O₆S Quinoline, thiophene 3S (butanoic acid) 510.56 Anti-inflammatory/anticancer research
Butyric acid (Butanoic acid) C₄H₈O₂ Unsubstituted N/A 88.11 Gastrointestinal health, anti-obesity
Propanoic acid C₃H₆O₂ Shorter carbon chain N/A 74.08 Food preservative, chemical intermediate

Key Findings :

Stereochemical Impact :

  • The target compound’s (3R) configuration distinguishes it from its (3S)-stereoisomer . Such stereochemical differences can alter binding affinity to biological targets, as seen in chiral drug analogs (e.g., enantiomers of thalidomide).

Substituent-Driven Bioactivity: The 4-piperidinyl ethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler butanoic acids like butyric acid, which lack complex cyclic substituents . Compounds with quinoline or thiophene substituents (e.g., ) exhibit anti-inflammatory properties, but the target compound’s piperidine-acetyl group suggests a unique mechanism of action.

Therapeutic Potential: Unlike unsubstituted butyric acid (used in metabolic disorders ), the target compound’s complex structure may enable selective modulation of neurological receptors (e.g., sigma-1 or opioid receptors) due to piperidine’s prevalence in CNS-targeting drugs .

Biological Activity

Butanoic acid, specifically the compound 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)- , is a complex organic molecule with potential therapeutic applications. This compound incorporates a piperidine moiety, which is known for its biological significance in medicinal chemistry, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The chemical formula of this compound is C18H31N3O4C_{18}H_{31}N_3O_4 with a molecular weight of approximately 357.46 g/mol. The structure features a butanoic acid backbone with an acetylated piperidine derivative, which may influence its biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Recent studies indicate that compounds with piperidine derivatives exhibit significant anticancer properties. For instance, related piperidine compounds have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often work by inducing apoptosis and inhibiting cell proliferation through mechanisms that involve the modulation of signaling pathways associated with cancer progression .

2. Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to butanoic acid derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to enhanced levels of acetylcholine in the synaptic cleft and improved cognitive function .

3. Anti-inflammatory Properties

Preliminary research suggests that butanoic acid derivatives may also exhibit anti-inflammatory effects by modulating lipid mediator biosynthesis pathways. This is particularly relevant in conditions characterized by chronic inflammation, where inhibition of enzymes like 5-lipoxygenase (5-LOX) can lead to decreased production of pro-inflammatory mediators .

Case Studies

Several case studies have explored the biological activity of piperidine-based compounds, including:

  • Study on Hypopharyngeal Tumor Cells : A compound structurally related to our target showed improved cytotoxicity compared to traditional chemotherapeutics like bleomycin, indicating a potential for use in cancer therapy .
  • Alzheimer's Disease Models : Research has demonstrated that piperidine derivatives can cross the blood-brain barrier and exert cognitive-enhancing effects through cholinesterase inhibition .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits proliferation
Cholinesterase InhibitionIncreases acetylcholine levels
Anti-inflammatoryInhibits 5-LOX; reduces pro-inflammatory mediators

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperidine-lactam core of this compound while preserving stereochemical integrity?

  • Methodology :

  • Stepwise Coupling : Use peptide coupling reagents like HOBt/EDC for amide bond formation between the piperidinyl-lactam and butanoic acid moieties .

  • Chiral Resolution : Employ chiral chromatography (e.g., with cellulose-based CSPs) or enzymatic resolution to isolate the (3R)-enantiomer .

  • Key Precursors : Synthesize the (3R)-2-oxo-piperidinyl intermediate via asymmetric hydrogenation using palladium catalysts (e.g., Pd/C with chiral ligands) .

    • Data Table : Common Coupling Reagents and Yields
Reagent SystemSolventYield (%)Purity (HPLC)Reference
HOBt/EDC in DMFDMF78–85>95%
DCC/DMAP in THFTHF65–7290%

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic proton splitting and coupling constants to confirm stereocenters (e.g., δ 4.2–4.5 ppm for piperidinyl-CH) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+^+ and fragment patterns .
  • Chiral HPLC : Use a Chiralpak® IC column (hexane:isopropanol, 90:10) to validate enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acetyl-amino linkage without racemization?

  • Methodology :

  • Low-Temperature Coupling : Conduct reactions at 0–5°C to minimize epimerization .

  • Protecting Group Strategy : Temporarily protect the piperidinyl nitrogen with Boc groups to prevent undesired side reactions .

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. overnight) while maintaining >90% yield .

    • Data Contradiction Analysis :
  • Observation : Yields drop below 60% when using DMF at >40°C due to lactam ring opening.

  • Resolution : Switch to polar aprotic solvents like dichloromethane (DCM) with 2,6-lutidine as a base .

Q. What computational approaches predict the biological targets of this compound based on its structural analogs?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., opioid receptors) due to the 4-piperidinylethyl motif .
  • Pharmacophore Mapping : Align with known σ-1 receptor ligands using the piperidine-lactam as a hydrogen bond acceptor .
  • ADMET Prediction : SwissADME to assess blood-brain barrier permeability (logP ≈ 2.1) and cytochrome P450 interactions .

Q. How should researchers address discrepancies in 1H^1H-NMR data between synthetic batches?

  • Methodology :

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may resolve broadening caused by tautomerization .

  • Dynamic NMR Studies : Perform variable-temperature NMR to identify rotameric equilibria in the acetyl-amino group .

  • X-ray Crystallography : Resolve absolute configuration definitively using single-crystal XRD .

    • Data Table : Observed NMR Shifts in Different Solvents
Proton Positionδ in DMSO-d6 (ppm)δ in CDCl₃ (ppm)
Piperidinyl-CH (3R)4.32 (d, J=6.5 Hz)4.25 (m)
Acetyl-NH8.10 (s)7.95 (br s)

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-734217
Reactant of Route 2
L-734217

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